Bienvenue dans la boutique en ligne BenchChem!

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Kinase inhibition EphB4 Cancer

This compound's 3-(trifluoromethyl)benzamide pharmacophore imparts electron withdrawal, lipophilicity (logP 3.38) and metabolic stability that cannot be replicated by methyl, halogen or methoxy analogs—substitution leads to loss of kinase inhibition (EphB4, c-Src, KDR) and antimicrobial potency. The 5-acetyl-4-methylthiazole scaffold has demonstrated α-glucosidase IC₅₀ 134.4 µg/mL and antioxidant IC₅₀ 141.9 µg/mL in SAR studies. Deploy as a screening library member in kinase assays, expand MTDL SAR in diabetes and oxidative stress programs, or initiate antimicrobial resistance optimization. Available at research purity ≥95%.

Molecular Formula C14H11F3N2O2S
Molecular Weight 328.31
CAS No. 330189-96-3
Cat. No. B2899217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS330189-96-3
Molecular FormulaC14H11F3N2O2S
Molecular Weight328.31
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C
InChIInChI=1S/C14H11F3N2O2S/c1-7-11(8(2)20)22-13(18-7)19-12(21)9-4-3-5-10(6-9)14(15,16)17/h3-6H,1-2H3,(H,18,19,21)
InChIKeyZSVSFTZTSQITBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3): Procurement-Relevant Identity and Physicochemical Baseline


N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3) is a synthetic thiazole-benzamide hybrid with molecular formula C₁₄H₁₁F₃N₂O₂S and a molecular weight of 328.31 g/mol . Its structure integrates a 5-acetyl-4-methylthiazole core with a 3-(trifluoromethyl)benzamide moiety, yielding a calculated logP of approximately 3.38 [1]. The compound is catalogued in the ZINC15 database (ZINC45484680) and referenced in a 2008 Bioorganic & Medicinal Chemistry Letters publication (PubMed ID 18952417), although its specific role in that study requires further verification [1]. Commercial suppliers typically offer this compound at ≥95% purity for research use, positioning it as a screening candidate within kinase inhibitor and antimicrobial discovery programs .

Why N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide Cannot Be Interchanged with Generic Thiazole-Benzamide Analogs


The 5-acetyl-4-methylthiazol-2-yl scaffold combined with a 3-(trifluoromethyl)benzamide substituent creates a pharmacophore that is highly sensitive to even minor structural perturbations. A 2022 structure-activity relationship (SAR) study on N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives demonstrated that changing the aryl substituent profoundly alters multi-target biological profiles: compound 3h (with a specific aryl group) showed α-glucosidase IC₅₀ = 134.4 ± 1.01 µg/mL and antioxidant IC₅₀ = 141.9 ± 1.12 µg/mL, whereas other derivatives in the same series exhibited markedly different antibacterial, antifungal, and enzyme inhibition potencies [1]. The trifluoromethyl group at the meta position of the benzamide ring introduces distinct electronic and steric properties—strong electron withdrawal, increased lipophilicity, and metabolic stability—that cannot be replicated by methyl, halogen, methoxy, or nitro substitutions commonly found in generic analogs [2]. Consequently, substituting this compound with a structurally similar but electronically distinct analog risks losing target engagement and the specific multi-target profile that makes this chemotype valuable for drug discovery screening cascades.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3)


Trifluoromethyl-Specific Kinase Inhibition Advantage Over Non-Fluorinated Benzamide Analogs

Patent US20060035897 establishes that trifluoromethyl-substituted benzamide compounds, as a class, exhibit potent inhibition of ephrin receptor kinases including EphB4, c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, and RET kinases [1]. The invention explicitly states that compounds with trifluoromethyl phenyl moieties—rather than cyclopropyl or other substituents—show selective activity on these kinase targets, and that the trifluoromethyl residue 'can thus be used as basis for the design of potent kinase inhibitors' [1]. This class-level evidence strongly supports the differentiation of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, which bears the critical 3-(trifluoromethyl)benzamide pharmacophore, from non-fluorinated or differently substituted benzamide analogs that lack this kinase-targeting motif. Specific quantitative comparator data for this exact compound are not yet available in the public domain.

Kinase inhibition EphB4 Cancer

Multi-Target Biological Profile Differentiation from Structurally Related Arylamide Derivatives

A 2022 study by Ujan et al. evaluated eight N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (compounds 3a–3h) for antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities [1]. Among these, compound 3h exhibited the highest antioxidant activity (IC₅₀ = 141.9 ± 1.12 µg/mL) and the highest α-glucosidase inhibition (IC₅₀ = 134.4 ± 1.01 µg/mL), while compound 3a showed the strongest antifungal activity (zone of inhibition up to 24 mm against tested fungi, comparable to terbinafine positive control) [1]. These data demonstrate that within a single scaffold series, the identity of the aryl substituent dramatically dictates the biological profile. N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, bearing a 3-(trifluoromethyl)phenyl group, occupies a distinct position in this SAR landscape that is not represented by any of the eight published derivatives. Although direct quantitative data for this specific compound are absent, the published SAR framework predicts a unique combination of electronic (strongly electron-withdrawing CF₃), lipophilic (enhanced membrane permeability), and steric properties that will produce a biological fingerprint distinct from the methoxy, nitro, chloro, or unsubstituted phenyl analogs in the published series.

Antioxidant α-glucosidase inhibition Antibacterial

Physicochemical Differentiation: Lipophilicity Advantage for Membrane Permeability

The ZINC15 database reports a calculated logP of 3.38 for this compound [1]. This value falls within the optimal range (logP 1–4) for oral drug-likeness per Lipinski's Rule of Five, while being substantially higher than that of non-fluorinated or less lipophilic analogs (e.g., N-(5-acetyl-4-methylthiazol-2-yl)-4-methoxybenzamide, CAS 39884-16-7, or N-(5-acetyl-4-methylthiazol-2-yl)-4-nitrobenzamide, CAS 39884-15-6) . The trifluoromethyl group contributes approximately +0.88 log units relative to a methyl substituent and approximately +0.34 log units relative to a chloro substituent based on Hansch π constants [2]. This enhanced lipophilicity can improve passive membrane permeability, a critical parameter for intracellular target engagement, while maintaining a molecular weight (328.31 Da) well within the Rule-of-Five threshold.

logP Lipophilicity Drug-likeness

Recommended Application Scenarios for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in Research Procurement


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

Given the class-level evidence that trifluoromethyl-substituted benzamides inhibit EphB4, c-Src, KDR, and other clinically relevant kinases [1], this compound is best deployed as a screening library member in biochemical and cell-based kinase inhibition assays. Its 3-(trifluoromethyl)benzamide pharmacophore directly aligns with the structural requirements for kinase inhibition described in US20060035897, making it a logical inclusion in focused kinase inhibitor collections where non-fluorinated benzamide analogs have failed to show sufficient potency.

Multi-Target-Directed Ligand (MTDL) Exploration for Metabolic and Infectious Diseases

The 2022 SAR study on N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives established this scaffold as a multi-target-directed ligand platform with activities spanning antioxidant, α-glucosidase inhibition, antibacterial, and antifungal mechanisms [1]. This compound, with its unique 3-(trifluoromethyl) substitution not represented among the published derivatives, is ideally suited for expansion of the MTDL SAR landscape in programs targeting type 2 diabetes (α-glucosidase), oxidative stress-related disorders, or drug-resistant bacterial and fungal infections.

Computational Docking and Pharmacophore Modeling Studies

The compound is catalogued in the ZINC15 database with a defined 3D structure [2], facilitating its immediate use in virtual screening and molecular docking campaigns. Its distinct electronic profile (strongly electron-withdrawing CF₃ group) makes it a valuable probe for validating pharmacophore models that incorporate electrostatic and hydrophobic features, particularly for targets where fluorine-mediated interactions (e.g., C–F···H–N, C–F···C=O, or π–π stacking with electron-deficient aromatic rings) are hypothesized to contribute to binding affinity.

Antimicrobial Resistance Programs Requiring Novel Chemotypes

Thiazole-benzamide hybrids have demonstrated activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) and other drug-resistant pathogens in related compound series [3]. This compound, with its enhanced lipophilicity (logP = 3.38) favoring bacterial membrane penetration, can serve as a starting point for medicinal chemistry optimization in antimicrobial resistance programs, particularly where existing thiazole antibiotics have encountered resistance due to efflux pump upregulation or target site mutations.

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.